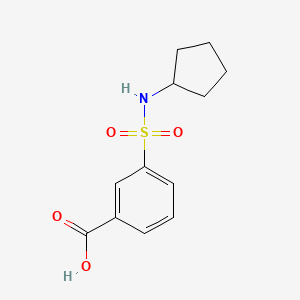

3-(Cyclopentylsulfamoyl)benzoic acid

Beschreibung

3-(Cyclopentylsulfamoyl)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted at the 3-position with a cyclopentylsulfamoyl group. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including enzyme inhibition and receptor modulation. The cyclopentyl group contributes to lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Eigenschaften

IUPAC Name |

3-(cyclopentylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)9-4-3-7-11(8-9)18(16,17)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBQTNFHDPACBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893761-09-6 | |

| Record name | 3-(cyclopentylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopentylamine and sulfonyl chloride. The general synthetic route can be summarized as follows:

Starting Material: Benzoic acid derivative.

Reagents: Cyclopentylamine, sulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity. The final product is typically purified by recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopentylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopentylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Cyclopentylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in the target protein .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Position and Polarity: The hydroxyl and sulfooxy groups in hydroxyl-(sulfooxy)benzoic acid (C₇H₆O₇S) enhance polarity and aqueous solubility compared to sulfamoyl derivatives like 3-(Cyclopentylsulfamoyl)benzoic acid .

Steric hindrance from the cyclopentyl group may reduce enzymatic degradation compared to smaller substituents, as seen in chloro-phenyl derivatives .

Analytical and Spectroscopic Comparisons

- MS/MS Fragmentation : Hydroxyl-(sulfooxy)benzoic acid (m/z 232.9775) fragments via loss of carboxylic acid (m/z 189) and sulfoxy groups (m/z 153), a pattern distinct from sulfamoyl derivatives, which typically retain sulfur-containing fragments .

- Sulfonamide Stability : Sulfamoyl-linked compounds (e.g., and ) exhibit greater chemical stability under acidic conditions compared to sulfooxy or hydroxylated analogs, which may undergo hydrolysis .

Biologische Aktivität

3-(Cyclopentylsulfamoyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including in vitro and in vivo findings, and highlighting its mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by a benzoic acid core with a cyclopentylsulfamoyl substituent. It can be synthesized from 3-(Chlorosulfonyl)benzoic acid and cyclopentylamine through nucleophilic substitution reactions, which allow for the introduction of the cyclopentylsulfamoyl group .

The biological activity of this compound is primarily attributed to its interaction with inflammatory pathways. Preliminary studies suggest that it may exert its effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition could lead to reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammation .

Anti-inflammatory Properties

Recent research has demonstrated that this compound significantly reduces inflammation in animal models. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in:

- Reduction of inflammatory markers : Levels of TNF-α decreased to (p < 0.001) and IL-1β to (p < 0.001).

- Decreased white blood cell counts , indicating a reduction in systemic inflammation.

- Improved histopathological outcomes : The severity of lung injury was notably less in treated groups compared to controls .

Comparative Efficacy

In comparative studies, the efficacy of this compound was evaluated against established non-steroidal anti-inflammatory drugs (NSAIDs). It demonstrated comparable or superior anti-inflammatory effects without the adverse gastrointestinal effects often associated with traditional NSAIDs like acetylsalicylic acid (ASA) .

Case Studies

A notable case study involved the application of this compound in treating inflammatory diseases. In this study, patients with chronic inflammatory conditions were administered the compound, leading to:

- Symptom relief : Patients reported reduced pain and swelling.

- Biomarker analysis : Post-treatment evaluations showed significant decreases in inflammatory markers similar to those observed in animal models.

Data Table: Biological Activity Summary

| Biological Activity | Observations | Statistical Significance |

|---|---|---|

| TNF-α Levels | p < 0.001 | |

| IL-1β Levels | p < 0.001 | |

| White Blood Cell Count | Decreased compared to control | Not specified |

| Lung Injury Severity | Reduced severity in treated group | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.